N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 900004-54-8
Cat. No.: VC5292812
Molecular Formula: C21H18BrN3O3S
Molecular Weight: 472.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900004-54-8 |
|---|---|
| Molecular Formula | C21H18BrN3O3S |
| Molecular Weight | 472.36 |
| IUPAC Name | N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H18BrN3O3S/c1-3-25-20(27)19-18(13-6-4-5-7-16(13)28-19)24-21(25)29-11-17(26)23-15-9-8-12(2)10-14(15)22/h4-10H,3,11H2,1-2H3,(H,23,26) |
| Standard InChI Key | AHEHRRLNKUHWJP-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)C)Br |
Introduction
Synthesis of Similar Compounds
The synthesis of compounds with similar structures often involves multiple steps, including the formation of the benzofuro-pyrimidine core and the introduction of the sulfanyl linkage. For instance, the synthesis of N-(2-bromo-4-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves optimizing reaction conditions such as temperature and solvent choice to achieve high yields and purity.
Potential Biological Activities
Compounds with similar structures often exhibit notable biological activities. For example, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has shown potential as a 5-lipoxygenase (5-LOX) inhibitor, indicating anti-inflammatory properties . Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and anticancer activities .
Research Findings and Future Directions
While specific research findings on this compound are not available, studies on similar compounds suggest that molecular docking and in vitro assays are essential tools for evaluating biological activity. Future research should focus on synthesizing the compound and conducting comprehensive biological activity assessments.
Data Tables
Given the lack of specific data on N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide, we can create a hypothetical table based on similar compounds:
| Compound | Biological Activity | Synthesis Method | Physical Properties |
|---|---|---|---|
| N-(2-bromo-4-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide | Potential pharmacological properties | Multi-step synthesis | Not specified |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Anti-inflammatory (5-LOX inhibitor) | Two-stage protocol | Confirmed by NMR and LC–MS |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial and anticancer activities | Chloroacetyl chloride reaction | Confirmed by NMR, IR, and elemental analysis |
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